molecular formula C20H26N2O6 B6349392 8-tert-Butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-71-5

8-tert-Butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349392
CAS No.: 1326809-71-5
M. Wt: 390.4 g/mol
InChI Key: UZDMFMSFJUWRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-tert-Butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound features a unique combination of functional groups, including a nitrobenzoyl moiety, a tert-butyl group, and a carboxylic acid group. The presence of these groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a spirocyclic precursor, which undergoes functionalization to introduce the nitrobenzoyl and tert-butyl groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while esterification of the carboxylic acid group produces esters.

Scientific Research Applications

8-tert-Butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrobenzoyl group suggests potential interactions with electron-rich sites, while the spirocyclic structure may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-(tert-butoxycarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar spirocyclic structure with different functional groups.

    tert-Butyl 8-(2-ethyl-1H-imidazol-5-yl)methyl-2,8-diazaspiro[4.5]decane-2-carboxylate: Another spirocyclic compound with an imidazole moiety.

Uniqueness

The uniqueness of 8-tert-Butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-tert-butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-19(2,3)14-7-9-20(10-8-14)21(16(12-28-20)18(24)25)17(23)13-5-4-6-15(11-13)22(26)27/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMFMSFJUWRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.